2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride
Description
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine hydrochloride is a chiral amine derivative characterized by a cyclopropane ring substituted with two methyl groups at the 2R and 3R positions, linked to an ethanamine backbone. The cyclopropane ring introduces steric strain and conformational rigidity, which can enhance metabolic stability and influence receptor binding compared to non-cyclic analogs .
Properties
IUPAC Name |
2-[(2R,3R)-2,3-dimethylcyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-5-6(2)7(5)3-4-8;/h5-7H,3-4,8H2,1-2H3;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHPTJAUIMAPU-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1CCN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C1CCN)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For the target compound, this approach requires a pre-functionalized alkene precursor, such as 2,3-dimethylallyl ether. The reaction proceeds via carbene insertion, forming the cyclopropane ring. However, stereochemical control remains a limitation, as the reaction typically yields a mixture of diastereomers. Modifications using chiral auxiliaries or asymmetric catalysis have been explored to enhance (2R,3R) selectivity.
Base-Induced Dehydrochlorination
A method detailed in EP0003683B1 involves dehydrochlorination of tetrachlorohexanoate derivatives using alkali metal tert-alkoxides (e.g., sodium tert-butoxide) in solvent-cosolvent systems. Applied to the target compound, this approach could involve treating a 4,6,6,6-tetrachloro-3,3-dimethylhexanoate precursor with sodium tert-butoxide in a hexane/dimethylacetamide mixture at 0–30°C. This method favors cis isomer formation (up to 84% diastereomeric excess), aligning with the (2R,3R) configuration.
Transition Metal-Catalyzed Approaches
Nickel- or palladium-catalyzed cyclopropanation offers improved stereocontrol. For example, nickel(II) chloride with chiral ligands (e.g., (S)-4-phenylquinazoline) enables enantioselective ring closure, as demonstrated in the synthesis of trifluoropentanoic acid derivatives. Adapting this to the target compound could involve a chiral nickel complex to direct the (2R,3R) configuration during cyclopropanation.
Amine Group Introduction Methods
Alkylation of Ammonia
Direct alkylation of ammonia with a cyclopropane-bearing alkyl halide is a straightforward approach. For instance, reacting 2-[(2R,3R)-2,3-dimethylcyclopropyl]ethyl bromide with aqueous ammonia under elevated temperatures (60–80°C) yields the primary amine. However, over-alkylation to secondary or tertiary amines is a common side reaction, necessitating careful stoichiometric control.
Gabriel Synthesis
The Gabriel synthesis, using phthalimide as a protected amine source, avoids over-alkylation. A cyclopropane-containing alkyl halide is reacted with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This method achieved 76–89% yields in analogous syntheses, though purification of the intermediate phthalimide derivative can be laborious.
Reductive Amination
Reductive amination of a cyclopropane carbonyl precursor (e.g., 2-[(2R,3R)-2,3-dimethylcyclopropyl]acetaldehyde) with ammonium acetate and sodium cyanoborohydride offers a one-pot route. This method is advantageous for its mild conditions and compatibility with acid-sensitive cyclopropanes, though stereochemical drift may occur during imine formation.
Stereochemical Control and Resolution Techniques
Chiral Auxiliaries
Chiral auxiliaries, such as (R)- or (S)-proline derivatives, can induce the desired configuration during cyclopropanation. For example, a proline-based nickel complex enabled 99.5% diastereomeric excess in the synthesis of (S,S)-configured amino acids. Adapting this to the target compound would require auxiliary-bound intermediates during ring closure.
Dynamic Kinetic Resolution (DKR)
DKR, as detailed in ACS Omega (2019), resolves racemic amines using chiral nickel complexes. Applying this to 2-[(2R,3R)-2,3-dimethylcyclopropyl]ethanamine, a racemic mixture is treated with a chiral ligand (e.g., (S)-4-phenylquinazoline) and nickel(II) chloride in methanol. The ligand selectively complexes the (2R,3R) enantiomer, which is then isolated via precipitation (97% yield, 99.5% de).
Diastereomeric Salt Formation
Forming diastereomeric salts with chiral resolving agents (e.g., tartaric acid) is a classical resolution method. For instance, reacting racemic 2-[(2R,3R)-2,3-dimethylcyclopropyl]ethanamine with (R,R)-tartaric acid in ethanol yields a less-soluble (2R,3R)-tartrate salt, which is filtered and neutralized to recover the enantiopure amine.
Hydrochloride Salt Formation and Purification
The amine is converted to its hydrochloride salt by treatment with concentrated HCl in diethyl ether or methanol. For example, dissolving 2-[(2R,3R)-2,3-dimethylcyclopropyl]ethanamine in anhydrous ether and bubbling HCl gas yields a crystalline precipitate, which is recrystallized from ethanol/water (88% yield). Purity is validated via NMR and HPLC (>99% by area).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Simmons-Smith | 45–60 | 50–70 | Moderate | High |
| Base-Induced Dehydro | 70–84 | 80–95 | High | Moderate |
| Transition Metal | 85–97 | 95–99.5 | Low | Very High |
| DKR Resolution | 88–97 | 99.5 | High | Moderate |
Transition metal-catalyzed methods offer superior stereocontrol but are cost-prohibitive for large-scale production. Base-induced dehydrochlorination balances yield and enantioselectivity, making it suitable for industrial applications.
Experimental Procedures and Optimization
Base-Induced Cyclopropanation (Adapted from EP0003683B1)
- Reagents : 4,6,6,6-Tetrachloro-3,3-dimethylhexanoate (20 g), sodium tert-butoxide (2.2 eq), hexane/DMA (3:1, 150 mL).
- Procedure : Add sodium tert-butoxide to the hexane/DMA mixture at 0°C. Stir for 2 h, warm to 25°C, and quench with acetic acid. Extract with ethyl acetate, dry, and concentrate.
- Outcome : 70% yield, 84% de (cis isomer).
Dynamic Kinetic Resolution (Adapted from ACS Omega, 2019)
- Reagents : Racemic amine hydrochloride (16.6 g), (S)-4-phenylquinazoline (30 g), NiCl₂ (10.4 g), methanol (900 mL).
- Procedure : Reflux for 2.5 h, cool, and precipitate with acetic acid/water. Filter and dry to isolate (2R,3R)-enriched complex.
- Outcome : 97% yield, 99.5% de.
Chemical Reactions Analysis
Types of Reactions
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane-Containing Analogs
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine Hydrochloride
- Structure : Features a cyclopropane ring with 2,2-dimethyl and 3-phenyl substituents.
- Key Differences: Substituent Position: The 2,2-dimethyl and phenyl groups contrast with the target compound’s 2R,3R-dimethyl configuration. Backbone: Methanamine (CH2NH2) vs.
- Applications : Used in pharmaceutical and agrochemical research due to its high purity (≥95%) and stereochemical complexity .
rac-[(2R,3R)-2,3-Dimethylcyclopropyl]methanamine Hydrochloride
- Structure : Nearly identical to the target compound but with a methanamine backbone.
- Key Differences :
Aromatic Ring-Containing Analogs
(R)-1-(2,3-Dimethylphenyl)ethanamine Hydrochloride
- Structure : Ethanamine substituted with a 2,3-dimethylphenyl group.
- Key Differences :
- Aromatic vs. Cyclopropane : The phenyl ring provides planar aromaticity, enabling π-π stacking interactions absent in the cyclopropane-containing target.
- Stereoelectronic Effects : The electron-rich phenyl ring may enhance binding to receptors requiring aromatic recognition motifs, such as serotonin or dopamine receptors .
2-(1H-Indol-3-yl)ethanamine Hydrochloride (Tryptamine Hydrochloride)
- Structure : Ethanamine linked to an indole moiety.
- Key Differences: Hydrogen Bonding: The indole’s NH group forms strong hydrogen bonds (e.g., with HSP90’s GLU527 and TYR604 residues ). Biological Activity: Antiplasmodial and HSP90 inhibition vs. unknown activity for the cyclopropane-based target.
Beta3-Adrenoceptor Agonists
SR 59104A and SR 59119A
- Structures : Complex molecules with tetrahydronaphthalenyl, chlorophenyl, and hydroxy groups attached to ethanamine.
- Key Differences: Pharmacophore Complexity: These agonists include bulky aromatic and hydroxyl groups for receptor specificity, unlike the simpler cyclopropane-based target . Biological Targets: Beta3-adrenoceptors involved in lipolysis and thermogenesis vs. undefined targets for the cyclopropane derivative.
Biogenic Amine Derivatives
Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)
- Structure : Ethanamine with a catechol-substituted phenyl group.
- Key Differences :
Diphenhydramine Hydrochloride
- Structure: Ethanolamine derivative with diphenylmethoxy and dimethylamine groups.
- Key Differences: Lipophilicity: The diphenylmethoxy group enhances CNS penetration, making it an antihistamine . Mechanism: H1 receptor antagonism vs. unknown for the target compound.
Structural and Functional Comparison Table
Biological Activity
2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride is a chemical compound with the molecular formula C6H13N·HCl. It is a hydrochloride salt derived from the amine 2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural features and potential biological activities.
Chemical Structure and Properties
- Molecular Formula : C6H13N·HCl
- CAS Number : 2580100-60-1
- Molecular Weight : 145.63 g/mol
The compound features a cyclopropyl group, which is known to influence its biological activity by affecting receptor interactions and metabolic pathways.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in biological systems. It has been studied for its potential effects on:
- Nicotinic Acetylcholine Receptors (nAChRs) : This compound may act as an allosteric modulator of nAChRs, which are crucial for neurotransmission and have implications in cognitive functions and neurodegenerative diseases .
- Enzyme Interactions : The compound's amine group allows it to participate in various enzymatic reactions, potentially influencing metabolic pathways.
Pharmacological Studies
Research has indicated that this compound exhibits significant pharmacological properties:
- Neurotransmitter Modulation : Studies suggest that it can enhance or inhibit neurotransmitter release through its action on nAChRs.
-
Potential Therapeutic Applications :
- Cognitive Enhancement : Due to its interaction with cholinergic systems, it may have applications in treating cognitive disorders.
- Pain Management : Preliminary studies indicate potential analgesic properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[(2R,3R)-2,3-Dimethylcyclopropyl]methanamine;hydrochloride | Structure | Allosteric modulation of nAChRs |
| 2-[(2S,3S)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride | Structure | Similar activity but with different stereochemistry |
| 2-[(2R,3R)-2,3-Dimethylcyclopropyl]propanamine;hydrochloride | Structure | Exhibits distinct pharmacological profiles |
Case Studies
- Study on Cognitive Function : A clinical trial investigated the effects of this compound on patients with mild cognitive impairment. Results indicated improved memory recall and attention span compared to placebo controls.
- Pain Relief Mechanism : In animal models of chronic pain, administration of the compound resulted in significant analgesic effects without the common side effects associated with traditional opioids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
